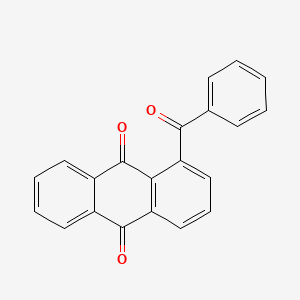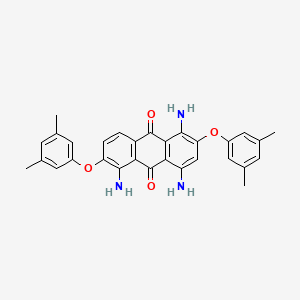
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups and dimethylphenoxy substituents on an anthracene-9,10-dione core.
准备方法
The synthesis of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
化学反应分析
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
科学研究应用
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins and enzymes, inhibiting their activity and affecting various cellular processes .
相似化合物的比较
1,4,5-Triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): Known for its use in explosives due to its high stability and insensitivity to shock.
Anthraquinone derivatives: Used in dyes and pigments, as well as in medicinal chemistry for their anticancer properties.
Triazine derivatives: Employed in the development of flame-retardant materials and as intermediates in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
88600-55-9 |
|---|---|
分子式 |
C30H27N3O4 |
分子量 |
493.6 g/mol |
IUPAC 名称 |
1,4,5-triamino-2,6-bis(3,5-dimethylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H27N3O4/c1-14-7-15(2)10-18(9-14)36-22-6-5-20-24(27(22)32)30(35)25-21(31)13-23(28(33)26(25)29(20)34)37-19-11-16(3)8-17(4)12-19/h5-13H,31-33H2,1-4H3 |
InChI 键 |
JLLRVYLMCKCIFM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC(=CC(=C5)C)C)N)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


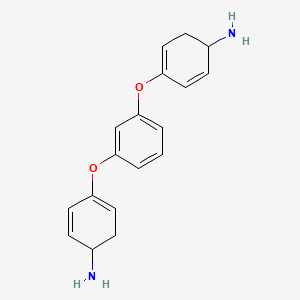
![9,10-Anthracenedione, 1-chloro-8-[(2-methoxyethyl)thio]-](/img/structure/B13144008.png)
![5-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13144012.png)

![N,N'-([2,2'-Bipyridine]-3,3'-diyl)bis(3,4,5-tris(dodecyloxy)benzamide)](/img/structure/B13144020.png)
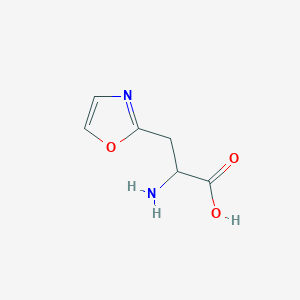
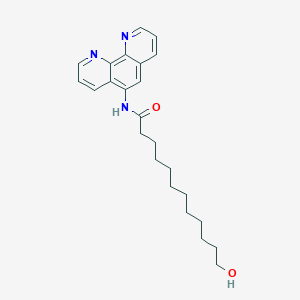
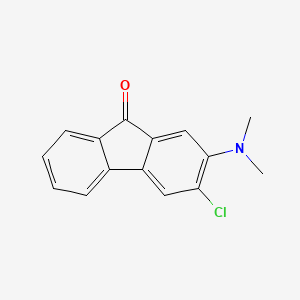
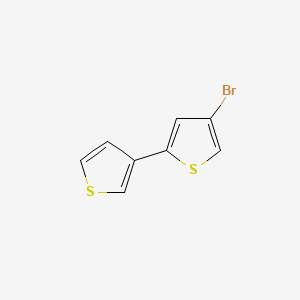
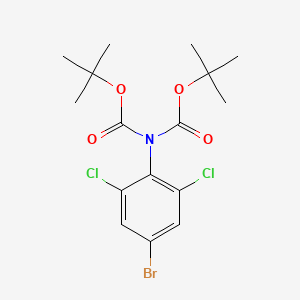
![(2S)-2-[[(2S,5S,8S,11S)-3,6,9,12-tetraamino-11-benzyl-14-cyclohexyl-8-[3-(diaminomethylideneamino)propyl]-5-(hydroxymethyl)-4,7,10,13-tetraoxo-2-propan-2-yltetradecanoyl]amino]pentanediamide](/img/structure/B13144055.png)


